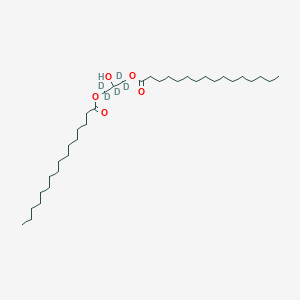

Glycerol-d5 1,3-Dipalmitate

Descripción general

Descripción

Glycerol-d5 1,3-Dipalmitate is a chemical compound that is commonly used in research and analytical laboratories . It is a deuterated version of glycerol 1,3-dipalmitate, which is a type of ester formed by the reaction of glycerol with two molecules of palmitic acid . This compound is primarily used in research to study the metabolism and synthesis of lipids in cells, tissues, and organisms . It is also used as a standard for lipid analysis and as a reference material for nuclear magnetic resonance (NMR) spectroscopy .

Synthesis Analysis

The synthesis of Glycerol-d5 1,3-Dipalmitate involves the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium, which is a stable isotope of hydrogen .Molecular Structure Analysis

The molecular formula of Glycerol-d5 1,3-Dipalmitate is C35D5H63O5 . Its molecular weight is 573.94 . The IUPAC name for this compound is (1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate .Chemical Reactions Analysis

Glycerol-d5 1,3-Dipalmitate is a type of ester that is formed by the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium .Physical And Chemical Properties Analysis

Glycerol-d5 1,3-Dipalmitate is a white, crystalline powder that is soluble in organic solvents like ethanol and chloroform . It has a molecular weight of 668.94 g/mol and a melting point of 66-68°C . This compound is relatively stable and can be stored at room temperature for long periods of time .Aplicaciones Científicas De Investigación

Acyl Migration Studies

Research on acyl migration has explored the behavior of 1,2-dipalmitoyl-sn-glycerol (1,2-DPG) converting to 1,3-dipalmitoylglycerol (1,3-DPG) in various conditions. This study provides insights into the isomerization process, crucial for understanding the chemical behavior of glycerol derivatives like Glycerol-d5 1,3-Dipalmitate (Kodali et al., 1990).

Neuroprotective Properties

Glycerol 1,3-dipalmitate (GD) derived from Lactobacillus paracasei has been shown to have neuroprotective properties. It helps in reducing oxidative stress and inflammatory response in neuronal cells, which could be relevant for Glycerol-d5 1,3-Dipalmitate applications (Cheng & Pan, 2017).

Phase-Transition Properties

The phase-transition properties of glycerol-dipalmitate lipid bilayers have been investigated, which is pertinent for understanding the physical properties of Glycerol-d5 1,3-Dipalmitate in various applications, particularly in the formation and stability of lipid bilayers (Laner & Hünenberger, 2015).

Glycerol Metabolism

Studies on glycerol metabolism in the production of 1,3-Propanediol by Klebsiella oxytoca have implications for understanding the metabolic pathways that could involve Glycerol-d5 1,3-Dipalmitate as a potential substrate or product (Zhang et al., 2012).

Emulsifier Analysis in Milk

Glycerol 1,3-dipalmitate has been analyzed as an emulsifier in milk, demonstrating its potential application in food science and technology (Luo et al., 2021).

Polymorphism Studies

The polymorphism of diglycerides, including 1,3-dipalmitin and 1,2-dipalmitoyl-sn-glycerol, has been extensively studied. This research is significant for understanding the structural and physical properties of glycerol derivatives like Glycerol-d5 1,3-Dipalmitate (Shannon et al., 1992).

Deuterium and Phosphorus NMR Studies

Research involving deuterium and phosphorus nuclear magnetic resonance on bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol provides insights relevant to the analysis of Glycerol-d5 1,3-Dipalmitate, particularly in the context of its structural properties in bilayers (Wohlgemuth et al., 1980).

Biochemical and Pharmacokinetic Studies

Studies on the biochemistry and pharmacokinetics of glycerol, including its role in metabolism and potential clinical applications, could be extended to explore the properties of Glycerol-d5 1,3-Dipalmitate (Robergs & Griffin, 1998).

Direcciones Futuras

Propiedades

IUPAC Name |

(1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZGHREJPXDMH-YYRBTATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol-d5 1,3-Dipalmitate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

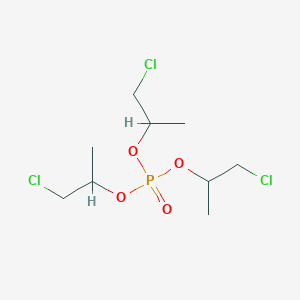

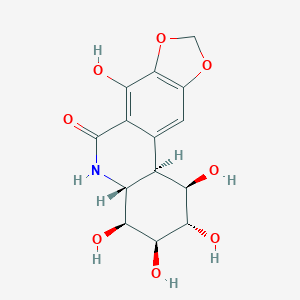

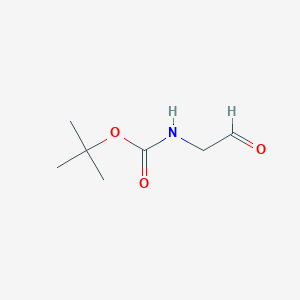

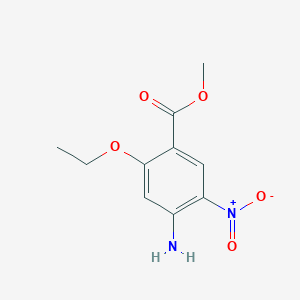

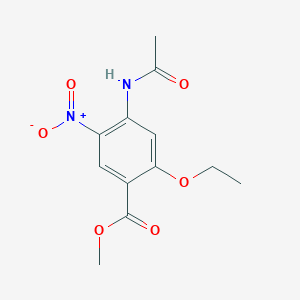

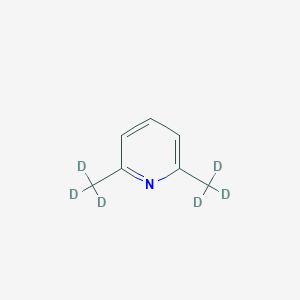

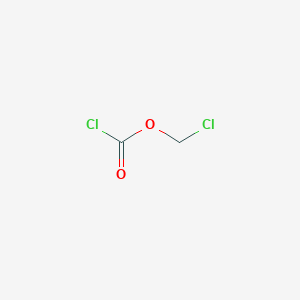

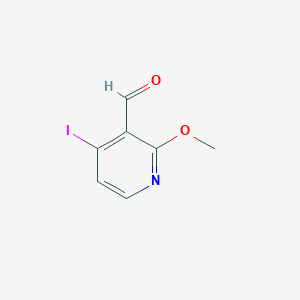

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.